N-(3-chloro-4-methylphenyl)-N'-(3,5-dichlorophenyl)urea
Description
N-(3-Chloro-4-methylphenyl)-N'-(3,5-dichlorophenyl)urea is a urea derivative characterized by two aromatic substituents: a 3-chloro-4-methylphenyl group and a 3,5-dichlorophenyl group. Urea compounds are widely studied for diverse applications, including herbicides, pharmaceuticals, and receptor modulators, with substituents critically influencing their bioactivity and toxicity profiles .
Properties
CAS No. |
853319-07-0 |
|---|---|
Molecular Formula |
C14H11Cl3N2O |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3,5-dichlorophenyl)urea |
InChI |
InChI=1S/C14H11Cl3N2O/c1-8-2-3-11(7-13(8)17)18-14(20)19-12-5-9(15)4-10(16)6-12/h2-7H,1H3,(H2,18,19,20) |
InChI Key |
JEBMJBDJYUYYIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N’-(3,5-dichlorophenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 3,5-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group, converting it into an amine.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition due to its urea structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: May be used in the production of agrochemicals or as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(3,5-dichlorophenyl)urea depends on its specific application. In biological systems, it may act by inhibiting enzymes through the formation of stable complexes with the active site. The chlorinated phenyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Analogs: Histamine H3 Receptor Antagonists
SCH 79687 (N-(3,5-dichlorophenyl)-N'-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea) shares the 3,5-dichlorophenyl moiety with the target compound but incorporates an imidazole-containing group. This structural feature enables potent histamine H3 receptor antagonism (Ki = 8.9 nM) and favorable pharmacokinetics, including oral bioavailability (43% in rats) .
Nephrotoxic Urea Derivatives
N-(3,5-Dichlorophenyl)succinimide (NDPS) is a cyclic urea analog that induces severe proximal tubule damage and interstitial nephritis in rats at 5000 ppm. Blood urea nitrogen (BUN) levels rise significantly, correlating with histopathological changes . The target compound’s linear urea structure may mitigate such effects, but substituent-related toxicity warrants further investigation.
Herbicidal Ureas
Substituted ureas like fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) and isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) are widely used herbicides. Their efficacy derives from electron-withdrawing substituents (e.g., trifluoromethyl, isopropyl) that enhance soil persistence and inhibit photosynthesis . The target compound’s 3,5-dichlorophenyl group—a stronger electron-withdrawing moiety—may confer superior herbicidal activity but increase environmental persistence and toxicity risks compared to methyl or trifluoromethyl groups.
Structural Analogs with Modified Substituents
N-(3-Chloro-4-methylphenyl)-N'-(3,5-dimethylphenyl)urea () replaces the 3,5-dichlorophenyl group with a dimethylphenyl group. This substitution reduces molecular weight (C16H17ClN2O vs. C15H12Cl3N2O) and lipophilicity (predicted logP: ~3.5 vs. Chlorine atoms enhance binding affinity to hydrophobic targets but may elevate cytotoxicity, as seen in NDPS .
Heterocyclic Urea Derivatives
N-(3-Chloro-4-methylphenyl)-N'-{1-[(2-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}urea () introduces a pyrazole ring and fluorophenyl group. Fluorine’s electronegativity and pyrazole’s planar structure may improve metabolic stability and target specificity compared to purely aromatic ureas . Such modifications highlight the trade-offs between aromaticity and heterocyclic diversity in drug design.
Data Tables
Table 1: Structural and Functional Comparison of Urea Derivatives
Table 2: Substituent Effects on Bioactivity and Toxicity
*Predicted using fragment-based methods.
Research Findings and Implications
- Chlorine vs. Methyl Substituents : Dichlorophenyl groups enhance lipophilicity and target binding but may increase toxicity, as observed in NDPS-induced nephritis .
- Pharmacological Optimization : Imidazole or heterocyclic additions (e.g., pyrazole) improve receptor specificity and metabolic stability, as seen in SCH 79687 and derivatives .
- Herbicidal Trade-offs : While 3,5-dichlorophenyl substitution may boost herbicidal potency, environmental and toxicological risks must be balanced, as seen with fluometuron .
Biological Activity
N-(3-chloro-4-methylphenyl)-N'-(3,5-dichlorophenyl)urea, commonly known as Chlortoluron , is a compound that has garnered attention in both agricultural and pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C10H13Cl2N2O
- Molecular Weight : 212.676 g/mol
- CAS Number : 15545-48-9
Synthesis
Chlortoluron is synthesized through the reaction of 3-chloro-4-methylaniline with 3,5-dichlorophenyl isocyanate. The reaction typically occurs in organic solvents such as dichloromethane or toluene under controlled conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that Chlortoluron exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of cellular processes.
Herbicidal Activity
Chlortoluron is primarily known as a selective herbicide used in agriculture. It inhibits photosynthesis by blocking the electron transport chain in chloroplasts, leading to plant cell death. This property makes it effective against certain broadleaf weeds while being less harmful to cereal crops.
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Herbicidal Mechanism :
- Research conducted by the Agricultural Research Service highlighted that Chlortoluron effectively inhibited photosynthetic activity in susceptible weed species at concentrations as low as 0.5 kg/ha. The study detailed its mode of action through chlorophyll degradation and disruption of metabolic pathways .
- Safety Profile :
Summary of Biological Activities
| Activity Type | Target Organism/Process | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12 µg/mL |
| Herbicidal | Broadleaf weeds | Effective at 0.5 kg/ha |
| Photosynthesis Inhibition | Chloroplasts in plants | Significant reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
